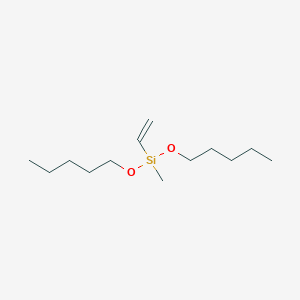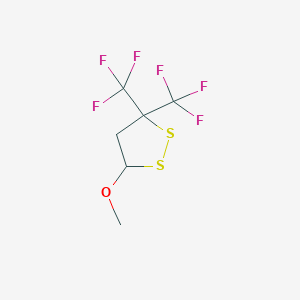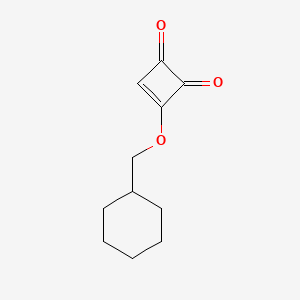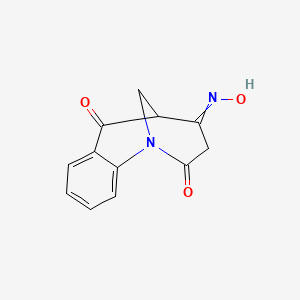![molecular formula C21H26ClNO B14519794 1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine CAS No. 62663-48-3](/img/structure/B14519794.png)
1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring substituted with a chlorophenoxy and phenylpropyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine typically involves the reaction of 2-chlorophenol with 3-phenylpropyl bromide to form 3-(2-chlorophenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with 2-methylpiperidine under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy structure.
Mecoprop: Another herbicide with a chlorophenoxy group.
Uniqueness
1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine is unique due to its combination of a piperidine ring with a chlorophenoxy and phenylpropyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
62663-48-3 |
|---|---|
Molecular Formula |
C21H26ClNO |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-[3-(2-chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine |
InChI |
InChI=1S/C21H26ClNO/c1-17-9-7-8-15-23(17)16-14-20(18-10-3-2-4-11-18)24-21-13-6-5-12-19(21)22/h2-6,10-13,17,20H,7-9,14-16H2,1H3 |
InChI Key |
COHDQHKOYLUQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC(C2=CC=CC=C2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone)](/img/structure/B14519714.png)
![2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14519722.png)
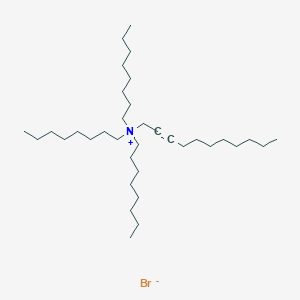


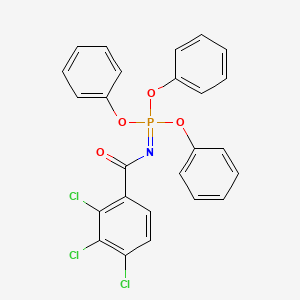
![2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14519758.png)
